Myosin Light Chain Kinase (MLCK) inhibitor peptide 18 is a synthetic peptide that acts as a potent and specific inhibitor of MLCK. [, ] While its exact origin within scientific literature is difficult to pinpoint, it has become a valuable tool in studying the role of MLCK in various cellular processes.
MLCK inhibitor peptide 18 works by specifically targeting and inhibiting MLCK, a key enzyme responsible for phosphorylating the regulatory light chain of myosin II. [, ] This phosphorylation event is crucial for the activation of myosin II, which plays a central role in various cellular functions, including smooth muscle contraction, cell motility, and maintenance of endothelial barrier integrity. [, ]
MLCK inhibitor peptide 18 functions by mimicking the autoinhibitory region of MLCK itself. [] In the normal functioning of MLCK, this autoinhibitory region binds to the enzyme's catalytic site, preventing the phosphorylation of myosin light chain and thus inhibiting myosin II activity.
The inhibitor peptide, being structurally similar to this autoinhibitory region, competes for binding at the catalytic site of MLCK. [] This competitive binding prevents the enzyme from interacting with and phosphorylating its natural substrate, the myosin light chain. As a result, myosin II remains in its inactive, dephosphorylated state, leading to the observed inhibitory effects on MLCK-dependent cellular processes.
Studying Intestinal Barrier Dysfunction: Research has shown that MLCK inhibitor peptide 18 can attenuate intestinal barrier dysfunction caused by anoxia/reoxygenation injury. [] This injury disrupts the epithelial barrier of the intestine, leading to increased permeability. By inhibiting MLCK, the peptide helps maintain the integrity of tight junctions between epithelial cells, thereby preserving barrier function. []
Investigating Cardiac Function: Studies have utilized MLCK inhibitor peptide 18 to explore its role in cardiac myocytes. [] Research suggests that it might negatively modulate the inotropic effect mediated by alpha1-adrenergic stimulation in atrial myocardium, highlighting its potential relevance in cardiac physiology. []
Exploring Osteogenic Differentiation: MLCK inhibitor peptide 18 has been employed in studies analyzing the impact of fluid shear stress on bone marrow mesenchymal stem/stromal cells (BMSCs). [] Results indicate that the peptide's inhibition of cell contractility under flow conditions influences BMSCs' proliferative status and mechanically induced osteogenic differentiation, suggesting a role in bone regeneration research. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 73094-39-0
CAS No.: 36678-05-4
CAS No.: